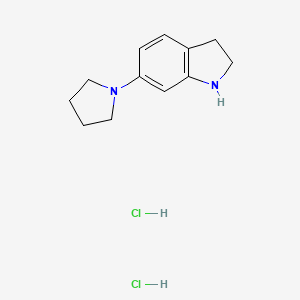

6-(pyrrolidin-1-yl)-2,3-dihydro-1H-indole dihydrochloride

Description

6-(Pyrrolidin-1-yl)-2,3-dihydro-1H-indole dihydrochloride is a bicyclic heterocyclic compound featuring a pyrrolidine ring fused to an indoline scaffold. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological studies. Pyrrolidine substituents are known to modulate receptor binding due to their basicity and conformational rigidity .

Properties

IUPAC Name |

6-pyrrolidin-1-yl-2,3-dihydro-1H-indole;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2.2ClH/c1-2-8-14(7-1)11-4-3-10-5-6-13-12(10)9-11;;/h3-4,9,13H,1-2,5-8H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMWTVMKMNUTHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC3=C(CCN3)C=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(pyrrolidin-1-yl)-2,3-dihydro-1H-indole dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-(2-bromoethyl)pyrrolidine with indole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(pyrrolidin-1-yl)-2,3-dihydro-1H-indole dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to convert certain functional groups into their reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

6-(pyrrolidin-1-yl)-2,3-dihydro-1H-indole dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the development of new materials with specific properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 6-(pyrrolidin-1-yl)-2,3-dihydro-1H-indole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between the target compound and its analogs:

Pharmacological and Chemical Implications

- Pyrrolidine vs. Chloro Substituents : The pyrrolidine group in the target compound provides a basic nitrogen, enhancing interactions with acidic residues in biological targets (e.g., serotonin or dopamine receptors). In contrast, chloro-substituted analogs (e.g., CAS 2055840-67-8) may exhibit different metabolic pathways due to the halogen’s electron-withdrawing effects .

- Amino-Substituted Indoline: The 6-amino analog () offers a primary amine for conjugation or salt formation, but its higher nucleophilicity may lead to instability under physiological conditions .

Experimental and Industrial Relevance

- Purity and Availability: The chloro-substituted analog (CAS 2055840-67-8) is available at 97% purity, suggesting its utility in high-precision synthesis . The target compound’s absence in the listed evidence implies it may be a novel or less-studied derivative.

- Biological Testing : The zebrafish model study () highlights the use of dihydrochloride salts in environmental exposure experiments, though specific efficacy or toxicity data remain unspecified .

Biological Activity

6-(Pyrrolidin-1-yl)-2,3-dihydro-1H-indole dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The compound comprises a pyrrolidine ring fused to a dihydroindole framework, enhancing its solubility and potential therapeutic applications. Its molecular formula is with a molecular weight of approximately 261.19 g/mol.

Research indicates that this compound interacts with various biological targets, particularly receptors involved in neurological pathways. Notably, it has been shown to modulate the arginine-vasopressin V1b receptor, which plays a critical role in stress response and anxiety disorders. This interaction suggests potential therapeutic applications in treating conditions such as anxiety and neurodegenerative diseases.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have demonstrated that it exhibits significant antibacterial properties against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong activity against Gram-positive and Gram-negative bacteria, including:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0048 - 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These findings underscore its potential as an antimicrobial agent, warranting further investigation into its efficacy and mechanisms of action against pathogenic microorganisms .

Case Studies

Several case studies have explored the biological activity of related compounds within the pyrrolidine class. For instance, derivatives of pyrrolidine have been synthesized and tested for their antibacterial and antifungal properties, revealing varying degrees of effectiveness based on structural modifications .

In one study, a series of pyrrolidine derivatives were tested against common bacterial strains, yielding promising results that suggest structural features significantly influence biological activity. The presence of electron-donating or withdrawing groups on the pyrrolidine ring was found to modulate the antimicrobial efficacy.

Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex molecules aimed at drug development. Its unique structure allows for modifications that can enhance bioactivity or target specificity.

Neuropharmacology

The compound's interaction with neurotransmitter receptors positions it as a candidate for further research in neuropharmacology. Its ability to influence stress-related pathways could lead to novel treatments for anxiety and depression-related disorders.

Industrial Applications

Beyond medicinal uses, this compound is also being explored for applications in materials science, particularly in developing conductive polymers and organic semiconductors due to its unique electronic properties .

Q & A

Q. What are the recommended synthetic routes for 6-(pyrrolidin-1-yl)-2,3-dihydro-1H-indole dihydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Common synthetic approaches include nucleophilic substitution reactions between pyrrolidine and halogenated indoline precursors under reflux conditions. Yield optimization requires careful control of stoichiometry (pyrrolidine:indoline derivative ≈ 1.2:1), solvent polarity (e.g., DMF or acetonitrile), and temperature (60–80°C). Purification via recrystallization or reverse-phase HPLC (≥95% purity) is critical to remove unreacted intermediates . For reproducibility, adopt Design of Experiments (DoE) principles to evaluate interactions between variables (e.g., pH, catalyst loading) .

Q. What analytical techniques are critical for characterizing this compound, and how should data interpretation address structural ambiguity?

- Methodological Answer : Use a combination of - and -NMR to confirm the indole backbone and pyrrolidine substitution. Mass spectrometry (ESI-MS or HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical uncertainties. For purity, HPLC with UV detection (λ = 254 nm) is essential. Cross-reference spectral data with computational predictions (e.g., DFT-based NMR simulations) to resolve ambiguities in tautomeric forms or protonation states .

Q. What protocols ensure compound stability under various storage conditions?

- Methodological Answer : Store lyophilized powder at –20°C under inert atmosphere (argon) to prevent hygroscopic degradation. Conduct accelerated stability studies via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Monitor aqueous solutions for pH-dependent hydrolysis using UV-Vis spectroscopy over 24–72 hours .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to minimize exposure. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of waste via licensed chemical treatment facilities. Follow OSHA guidelines for respiratory protection if aerosolization risks exist during milling .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction parameters for scalable synthesis?

- Methodological Answer : Apply fractional factorial designs to screen variables (e.g., solvent, temperature, catalyst type) and identify critical factors. Use response surface methodology (RSM) to model nonlinear relationships between parameters and yield. For example, a Central Composite Design (CCD) can optimize reaction time and temperature while minimizing byproduct formation . ICReDD’s integrated computational-experimental workflows (e.g., quantum chemical reaction path searches) further refine conditions .

Q. How can computational chemistry be integrated to study reaction mechanisms involving this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map transition states and activation energies for key steps like pyrrolidine ring closure. Validate with molecular dynamics (MD) simulations to assess solvent effects. Compare computed IR spectra with experimental data to confirm intermediate structures .

Q. What strategies resolve discrepancies between computational predictions and experimental results in reactivity studies?

- Methodological Answer : Conduct sensitivity analyses to identify error-prone computational parameters (e.g., basis set selection, solvation models). Use multi-reference methods (e.g., CASSCF) for systems with strong electron correlation. Cross-validate with alternative experimental techniques (e.g., kinetic isotope effects) to reconcile mechanistic disagreements .

Q. How to design kinetic studies for degradation pathways under physiological conditions?

- Methodological Answer : Employ pseudo-first-order kinetics in buffer solutions (pH 7.4, 37°C) and monitor degradation via LC-MS. Fit data to Arrhenius equations to estimate activation energy. Use QSAR models to predict metabolite toxicity and guide structural modifications for stability .

Q. What advanced spectroscopic methods elucidate electronic properties relevant to biological activity?

- Methodological Answer : Use time-resolved fluorescence spectroscopy to study excited-state dynamics and charge transfer. Electron paramagnetic resonance (EPR) can detect radical intermediates in redox-active pathways. Compare UV-Vis spectra with TD-DFT calculations to correlate electronic transitions with pharmacophore features .

Q. How to assess biological activity through in vitro models while addressing assay interference?

- Methodological Answer :

Pre-screen for off-target effects (e.g., fluorescence quenching in luciferase assays) using counter-screens with scrambled controls. For receptor binding studies, employ radioligand displacement assays with -labeled analogs. Normalize data to cell viability metrics (MTT assay) to exclude cytotoxicity artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.